

# Early Phase Clinical Trial Data for DPC423 (Razaxaban): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | DPC423   |           |
| Cat. No.:            | B1670917 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available early-phase clinical trial data for **DPC423**, later known as razaxaban, a direct Factor Xa (FXa) inhibitor. The development of this compound was discontinued, and as a result, publicly available data is limited. This document synthesizes the accessible information from preclinical studies and early clinical trials to serve as a resource for researchers in the field of anticoagulant drug development.

## Introduction

**DPC423**, or razaxaban, is a potent and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By directly targeting FXa, **DPC423** was developed as an oral anticoagulant for the prevention and treatment of thromboembolic disorders. Early preclinical data demonstrated promising antithrombotic efficacy. The compound progressed into early-stage clinical trials before its development was halted.

## **Mechanism of Action: Inhibition of Factor Xa**

**DPC423** acts as a direct inhibitor of Factor Xa, a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. FXa is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then catalyzes the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot.







By inhibiting FXa, **DPC423** effectively reduces thrombin generation and subsequent fibrin formation.











#### Click to download full resolution via product page

• To cite this document: BenchChem. [Early Phase Clinical Trial Data for DPC423 (Razaxaban): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1670917#early-phase-clinical-trial-data-for-dpc423]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com